molecular formula C21H21ClN6O2S B3013682 N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide CAS No. 1189921-51-4

N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide

Cat. No.: B3013682
CAS No.: 1189921-51-4
M. Wt: 456.95
InChI Key: AKNGMMSWIIHIAE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Heterocyclic Systems

The compound is integral in the synthesis of novel pyrazolodibenzo[1,4]diazepines, which have shown good overall yields and structural similarity to biologically relevant compounds like rimonabant or celecoxib. The key synthesis step involves C(aryl)-N bond construction via a palladium-catalyzed intramolecular N-arylation reaction. This methodology underscores the compound's role in developing heterocyclic systems with potential pharmacological applications (S. Hernández et al., 2011).

Carbonic Anhydrase Inhibition

Research has demonstrated the compound's utility in generating a novel class of [1,4]oxazepine-based primary sulfonamides. These sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables both the [1,4]oxazepine ring construction and its activity as an enzyme prosthetic zinc-binding group, highlighting the compound's potential in medicinal chemistry (A. Sapegin et al., 2018).

Antimicrobial and Anti-inflammatory Agents

The compound serves as a precursor in the synthesis of novel derivatives like pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety. These derivatives have been prepared via multi-component cyclo-condensation reactions and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, illustrating the compound's relevance in the discovery of new therapeutic agents (B. V. Kendre et al., 2015).

Electrochemical Characterization

The compound is involved in the synthesis and electrochemical characterization of novel metallophthalocyanines, fused with N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide groups. These metal complexes have been characterized through various spectroscopic and electrochemical techniques, contributing to the field of electrochemical sensors and devices (Beytullah Ertem et al., 2017).

Properties

IUPAC Name

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-11-6-7-14(8-12(11)2)23-21-24-20(26-31-21)19-13(3)28(27-25-19)16-9-15(22)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGMMSWIIHIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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